molecular formula C7H9IN2O B3000894 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1946813-73-5

3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B3000894
CAS No.: 1946813-73-5
M. Wt: 264.066
InChI Key: CGVGHDUFRSJPOV-UHFFFAOYSA-N
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Description

3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde: is a chemical compound with the molecular formula C7H9IN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Scientific Research Applications

Chemistry: 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: The compound’s potential medicinal applications include its use in the development of new drugs. Pyrazole derivatives are known to interact with various biological targets, making them valuable in drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for use in the synthesis of polymers, dyes, and other industrial products.

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the iodination of a pyrazole precursor. One common method is the reaction of 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents for this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol. This reaction can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, the iodine can be replaced with a hydroxyl group using a nucleophile like sodium hydroxide (NaOH).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in water or ethanol.

Major Products Formed:

    Oxidation: 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-methanol.

    Substitution: 3-hydroxy-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.

Mechanism of Action

The mechanism of action of 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The iodine atom and aldehyde group can also participate in various chemical reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

  • 3-bromo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
  • 3-chloro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
  • 3-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Comparison: Compared to its halogenated analogs, 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This can influence the compound’s reactivity and interactions with other molecules. The iodine atom can also participate in specific types of chemical reactions, such as iodination and cross-coupling reactions, which may not be as readily achievable with other halogens.

Properties

IUPAC Name

3-iodo-1-propan-2-ylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O/c1-5(2)10-3-6(4-11)7(8)9-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVGHDUFRSJPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1946813-73-5
Record name 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
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